molecular formula C11H14FNO2 B8582194 3-Fluorophenylcarbamic acid 2-methylpropyl ester

3-Fluorophenylcarbamic acid 2-methylpropyl ester

Cat. No. B8582194
M. Wt: 211.23 g/mol
InChI Key: ZNVPWZUUQQJWLS-UHFFFAOYSA-N
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Patent
US06239283B1

Procedure details

To a mixture of 3-fluoroaniline (I, 29.058 g, 261.5 mmol) in methylene chloride (116 ml) is added a mixture of potassium carbonate (27.26 g, 197.3 mmol, 0.75 eq) in water (116 ml) at 20-25°. The mixture is warmed to 32°, and isobutyl chloroformate (38.5 g, 282 mmol, 1.08 eq) is added over 13 min while maintaining 30-35° with mild cooling. The mixture is stirred at 30-35° for 2.5 hr until the reaction is complete to give 2-methylpropyl-(3-fluorophenyl)carbamate as determined by GC [GC method A, <0.1 area % 3-fluoroaniline; RT (3-fluoroaniline)=3.97 min, RT=14.2 min]. Aqueous ammonia (29.3 wt %, 4.20 ml, 65.0 mmol, 0.25 eq) is added and the mixture stirred at 30-35° for 15 min. The mixture is cooled to 20-25° and the pH adjusted from 8.7 to 1.9 with hydrochloric acid (37 wt %, 6.36 g, 64.5 mmol, 0.25 eq). The phases are separated and the aqueous washed with methylene chloride (58 ml). The combined organics are washed with water (118 ml) and the water wash back extracted with methylene chloride (58 ml). [In a prior experiment crystallization at this point from heptane at −30° gave 2-methylpropyl-(3-fluorophenyl)carbamate analytically pure in 98.1% yield.]. Dibromantin (57.37 g;, 200.6 mmol, 0.767 eq) and water (174 ml) are added to the combined organics and the mixture stirred at 40° for 12 hr until complete as measured by HPLC (<0.1 2-methylpropyl-(3-fluorophenyl)carbamate). The mixture is cooled to 20-25° and clarified on a “C” frit by vacuum filtration. The phases are separated and the organic (lower) phase added to a mixture of sodium sulfite (33.06 g, 262.3 mmol, 1.00 eq) in water (220 ml) with good agitation. The phases are separated and the organic phase washed with water (150 ml). Serial back-extracted the clarified solids and all aqueous with a single portion of methylene chloride (150 ml). Added heptane (520 ml) to the combined organic phases and concentrated under reduced pressure. Heptane (240 ml) is added, the mixture cooled to −30°, the precipitate is collected by vacuum filtration, washed with cold heptane (150 ml) and dried in a nitrogen stream to give the title compound; mp=79-82°; TLC Rf=0.41 (ethyl acetate/hexanes, 5/95); HPLC (method A) rt=6.75 min; NMR (CDCl3, 400 MHz) d 7.41, 6.96, 6.87, 3.96, 1.97 and 0.96; CMR (CDCl3, 75 MHz) d 159.2, 153.4, 139.0, 133.3, 115.1, 107.1, 102.0, 71.8, 27.9 and 19.0; MS (CI, NH3) m/Z (relative intensity) 310 (9.3), 309 (100), 308 (6.1), 307 (100), 292 (11), 291 (18), 290 (7.5) and 289 (19)
Quantity
57.37 g
Type
reactant
Reaction Step One
Name
Quantity
174 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33.06 g
Type
reactant
Reaction Step Three
Name
Quantity
220 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)N([Br:9])C(=O)N(Br)C1=O.[CH3:12][CH:13]([CH3:26])[CH2:14][O:15][C:16](=[O:25])[NH:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([F:24])[CH:19]=1.S([O-])([O-])=O.[Na+].[Na+]>O>[Br:9][C:21]1[CH:22]=[CH:23][C:18]([NH:17][C:16](=[O:25])[O:15][CH2:14][CH:13]([CH3:26])[CH3:12])=[CH:19][C:20]=1[F:24] |f:2.3.4|

Inputs

Step One
Name
Quantity
57.37 g
Type
reactant
Smiles
CC1(C(=O)N(C(=O)N1Br)Br)C
Name
Quantity
174 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COC(NC1=CC(=CC=C1)F)=O)C
Step Three
Name
Quantity
33.06 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
220 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred at 40° for 12 hr until complete
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 20-25°
FILTRATION
Type
FILTRATION
Details
clarified on a “C” frit by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The phases are separated
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
the organic phase washed with water (150 ml)
EXTRACTION
Type
EXTRACTION
Details
Serial back-extracted the clarified solids
CONCENTRATION
Type
CONCENTRATION
Details
Added heptane (520 ml) to the combined organic phases and concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Heptane (240 ml) is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to −30°
FILTRATION
Type
FILTRATION
Details
the precipitate is collected by vacuum filtration
WASH
Type
WASH
Details
washed with cold heptane (150 ml)
CUSTOM
Type
CUSTOM
Details
dried in a nitrogen stream

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NC(OCC(C)C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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